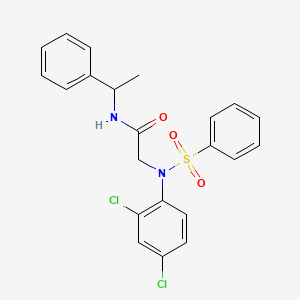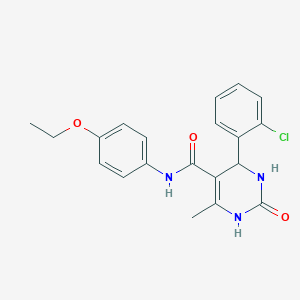![molecular formula C16H14Cl2O4 B5084825 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5084825.png)
4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde, also known as DME, is a chemical compound that has been widely used in scientific research due to its unique properties. DME is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 351.18 g/mol.
Mechanism of Action
4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde works by binding to the catalytic site of PTPs and inhibiting their activity. This leads to changes in cellular signaling pathways, which can have a variety of effects depending on the specific PTP that is inhibited. 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to have a high degree of selectivity for certain PTPs, making it a valuable tool for studying the role of these enzymes in disease.
Biochemical and physiological effects:
4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde can inhibit the growth and proliferation of cancer cells, as well as modulate immune responses. In vivo studies have shown that 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde can reduce inflammation and improve glucose tolerance in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde is its high degree of selectivity for certain PTPs, which makes it a valuable tool for studying the role of these enzymes in disease. However, 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde also has some limitations for lab experiments. For example, it can be difficult to work with due to its low solubility in water and its tendency to form aggregates. Additionally, 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde can be expensive and difficult to synthesize, which can limit its availability for research.
Future Directions
There are many potential future directions for research involving 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde. One area of interest is the development of new analogs of 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde that have improved solubility and selectivity for specific PTPs. Another area of interest is the use of 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde in combination with other drugs or therapies to treat various diseases. Additionally, there is potential for the use of 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde in diagnostic applications, such as the detection of specific PTPs in cancer cells. Overall, 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde is a valuable tool for studying the role of PTPs in disease and has many potential applications in the future.
Synthesis Methods
4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with ethylene oxide, followed by a reaction with 3-methoxybenzaldehyde. The final product is then purified through recrystallization. The synthesis of 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde is a complex process that requires careful attention to detail and expertise in organic chemistry.
Scientific Research Applications
4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been widely used in scientific research due to its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a key role in regulating cellular signaling pathways and are involved in many diseases, including cancer, diabetes, and autoimmune disorders. 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to selectively inhibit the activity of certain PTPs, making it a valuable tool for studying the role of these enzymes in disease.
properties
IUPAC Name |
4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O4/c1-20-16-8-11(10-19)2-4-15(16)22-7-6-21-14-5-3-12(17)9-13(14)18/h2-5,8-10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIPYIYLPJOGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6455308 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-3-[5-(2-cyanophenyl)-2-furyl]-2-propenethioamide](/img/structure/B5084744.png)
![N-(4-ethylphenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5084759.png)
![4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5084762.png)
![2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5084770.png)
![methyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5084776.png)
![2-hydroxy-N'-[(3-nitrophenyl)sulfonyl]benzohydrazide](/img/structure/B5084798.png)


![ethyl (5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5084824.png)
![11-(4-methylphenyl)-10-propionyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5084831.png)
![9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B5084836.png)

![2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5084849.png)
